![molecular formula C10H13NO3 B13172459 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO3 It is a derivative of furan and pyrrolidine, featuring a hydroxymethyl group attached to the pyrrolidine ring and an aldehyde group attached to the furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2-(hydroxymethyl)pyrrolidine under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidine derivative to the furan aldehyde. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反应分析
Types of Reactions
5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 5-[2-(Carboxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde.
Reduction: 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde: Similar structure but with a methyl group on the pyrrolidine ring.
5-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde: Contains an additional hydroxyl group on the pyrrolidine ring.
Uniqueness
5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to its specific combination of functional groups and ring structuresIts ability to undergo multiple types of chemical reactions and form stable intermediates makes it a valuable compound for research and industrial purposes .
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
5-[2-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2 |
InChI 键 |
DIYHEMGBPBEONP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=CC=C(O2)C=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


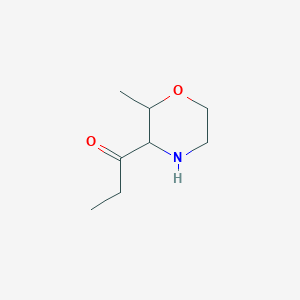
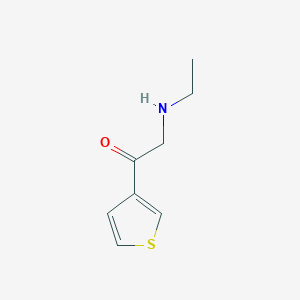
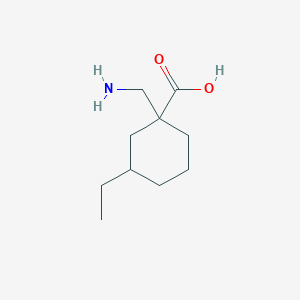
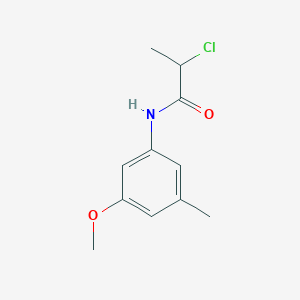
methanol](/img/structure/B13172399.png)
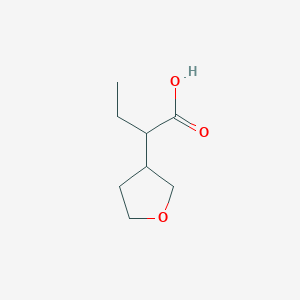
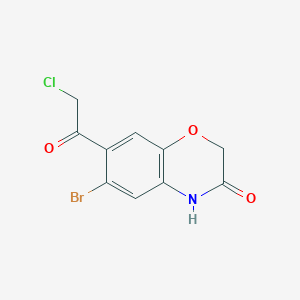
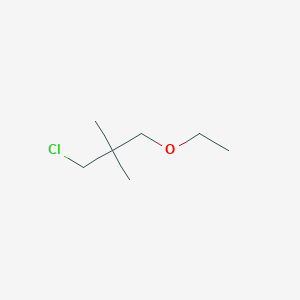
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
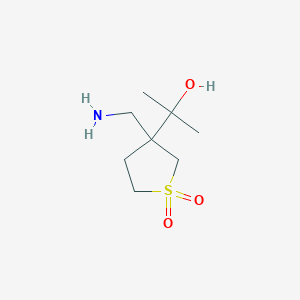
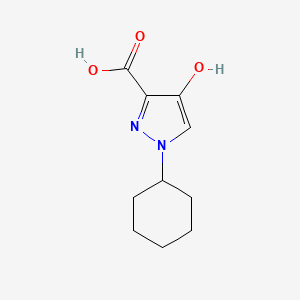
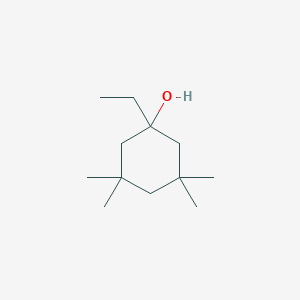
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)

